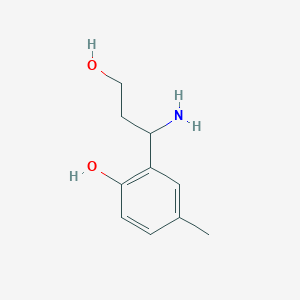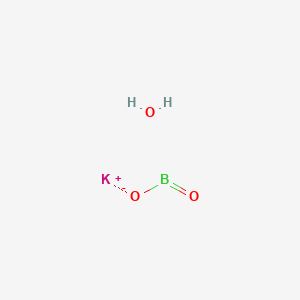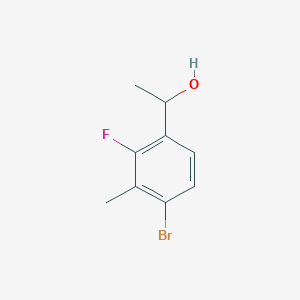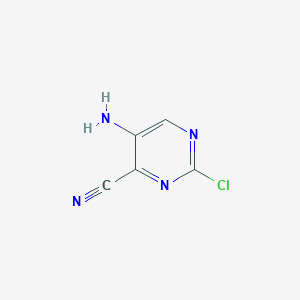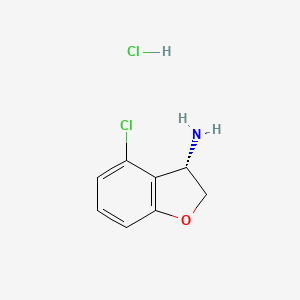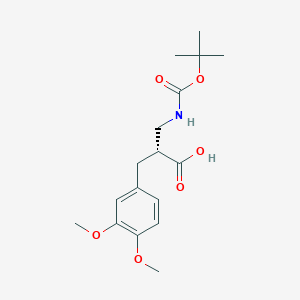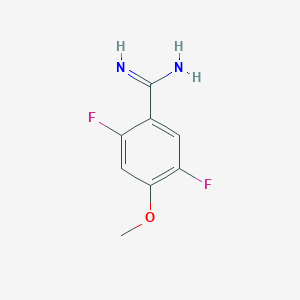![molecular formula C15H16O2 B12957581 (3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one is a complex organic compound with a unique structure that includes a furan ring fused to an azulene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated hydrocarbon .
Scientific Research Applications
(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one include:
4-Epipallensin: A compound with a similar fused ring system but different functional groups.
(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione: Another compound with a similar core structure but additional hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylene group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(3aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H16O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5-6,12,14H,3-4,7H2,1-2H3/t12-,14-/m0/s1 |
InChI Key |
GTSCJRHAZCEOEN-JSGCOSHPSA-N |
Isomeric SMILES |
CC1=C2C=CC(=C2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=C2C=CC(=C2C3C(CC1)C(=C)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)


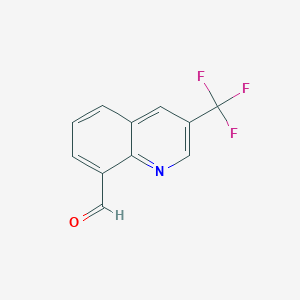
![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
